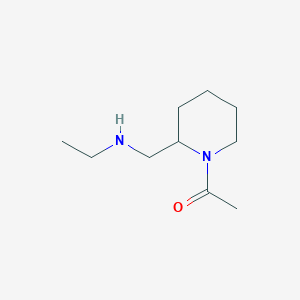

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone

Description

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone is a piperidine derivative featuring an ethylaminomethyl substituent at the 2-position of the piperidine ring and an acetyl (ethanone) group at the 1-position.

Properties

IUPAC Name |

1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-8-10-6-4-5-7-12(10)9(2)13/h10-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYFITFUXNMWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine with ethylamine and ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The ethylaminomethyl group serves as a nucleophilic site, participating in alkylation, acylation, and condensation reactions.

Key Observations:

-

Alkylation : The secondary amine reacts with alkyl halides under basic conditions. For example, in DMF with KOH at 100°C, analogous piperidine derivatives undergo alkylation with yields up to 88% (Table 1, entry 7) .

-

Acylation : Reaction with acyl chlorides or anhydrides forms amides. Catalysts like piperidine enhance selectivity and reaction rates.

Table 1: Reaction Conditions for Amine Alkylation in Piperidine Derivatives

| Entry | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 7 | DMF | KOH | 100 | 88 |

| 10 | DMF | Piperidine | 100 | 87 |

Reactions Involving the Ethanone Moiety

The ketone group undergoes nucleophilic additions and condensations, particularly with enolates or amines.

Key Transformations:

-

Condensation with Malononitrile : In DMF/KOH, the ethanone reacts with malononitrile to form α,β-unsaturated nitriles, achieving yields of 75–88% .

-

Grignard Additions : The ketone reacts with organomagnesium reagents to form tertiary alcohols, though this is less explored in piperidine derivatives.

Piperidine Ring Modifications

The piperidine ring participates in ring-opening or substitution reactions under acidic or oxidative conditions.

Notable Reactions:

-

Oxidation : The ring’s C-H bonds oxidize to form N-oxides using m-CPBA or H₂O₂, though yields depend on steric hindrance from the ethylaminomethyl group.

-

Ring-Opening : Strong acids (e.g., HCl) cleave the ring, generating linear amines, but this is rare in neutral conditions .

Catalytic and Solvent Effects

Reaction efficiency is highly solvent- and catalyst-dependent:

Table 2: Solvent and Catalyst Impact on Yields

| Solvent | Catalyst | Yield Range (%) |

|---|---|---|

| DMF | KOH | 75–88 |

| Ethanol | Piperidine | 15–20 |

| DMSO | KOH | 60–70 |

Polar aprotic solvents (DMF, DMSO) optimize nucleophilicity, while bases like KOH enhance deprotonation .

Scientific Research Applications

Medicinal Chemistry

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its structural similarity to biologically active molecules allows for modifications that can enhance therapeutic efficacy.

Key Studies:

- Neuropharmacological Effects: Research indicates that this compound modulates serotonin and dopamine pathways, which are crucial in mood regulation. In animal models, it has been shown to reduce anxiety-like behaviors by increasing serotonin availability.

- Enzyme Inhibition: The compound selectively inhibits monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Studies have reported IC50 values in the low micromolar range, indicating significant inhibitory potential.

Organic Synthesis

As a versatile building block, this compound is utilized in organic synthesis for constructing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for creating diverse compounds.

Common Reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate (KMnO4).

- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) convert it into corresponding alcohols or amines.

Biological Studies

This compound is instrumental in biological research due to its interaction with various molecular targets. It is used in studies related to enzyme inhibition and receptor binding.

Mechanisms of Action:

- Dopamine Receptor Modulation: Influences dopamine pathways critical for mood regulation.

- Serotonin Receptor Interaction: Interacts with serotonin receptors, suggesting potential applications in treating anxiety and depression.

Industrial Applications

In addition to its scientific research applications, this compound finds use in the production of agrochemicals and other industrial chemicals. Its reactivity allows for the development of novel compounds for agricultural applications.

Study 1: Neuropharmacological Effects

In a controlled study, researchers administered varying doses of this compound to animal models. The results demonstrated a significant increase in serotonin levels correlated with reduced anxiety-like behaviors, highlighting its potential for treating anxiety disorders.

Study 2: Enzyme Inhibition

A study focused on the compound's ability to inhibit MAO revealed selective inhibition characteristics. The findings indicated that the compound could effectively regulate neurotransmitter levels in the brain, supporting its potential therapeutic applications for mood disorders.

Study 3: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis examined how structural variations impact biological activity. The research concluded that modifications to the piperidine ring or substituents significantly influenced both enzyme inhibition potency and interactions with neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis Table

Biological Activity

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a piperidine ring substituted with an ethylaminomethyl group and an ethanone moiety, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing signal transduction processes related to neurological functions.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings from recent studies.

| Activity | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | AChE | 39 | |

| Monoamine Oxidase B Inhibition | MAO-B | 355 | |

| Binding Affinity | Various Neurotransmitter Receptors | Varies |

Case Studies

Several studies have explored the pharmacological properties of this compound:

- Neuroprotective Effects : A study indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antidepressant Activity : Research has shown that the compound exhibits antidepressant-like effects in animal models, possibly through serotonin receptor modulation.

- Analgesic Properties : Another investigation highlighted its analgesic properties, indicating that it might serve as a candidate for pain management therapies.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Piperidinemethanol | Similar piperidine structure | Moderate AChE inhibition |

| 2-(3-(Methylamino)methyl)piperidin-1-yl)ethanol | Related structure | Weaker receptor binding |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone, and how is its purity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or acylation of a piperidine precursor. For example, reacting 2-ethylaminomethyl-piperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity is validated using HPLC (≥95% purity threshold) and structural confirmation via 1H-NMR (e.g., acetyl proton resonance at δ 2.11 ppm ) and FT-IR (C=O stretch ~1700 cm⁻¹ ).

Q. Which spectroscopic techniques are most reliable for characterizing piperidin-1-yl-ethanone derivatives?

- Methodological Answer : A multi-technique approach ensures accuracy:

- 1H-NMR : Identifies substituent environments (e.g., piperidine ring protons at δ 1.57–1.92 ppm ).

- 13C-NMR : Confirms carbonyl carbon at δ ~205–210 ppm .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 220.272 for C12H16N2O2 ) validate molecular weight.

- IR Spectroscopy : Detects functional groups like amines (N-H stretch ~3300 cm⁻¹) and ketones .

Q. What safety protocols should be followed when handling this compound, given limited toxicological data?

- Methodological Answer : Adopt precautionary measures from analogous compounds:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Follow GHS/CLP guidelines (P261: avoid dust inhalation; P262: prevent eye/skin exposure ).

- Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) if no prior data exists .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under varying catalytic conditions?

- Methodological Answer : Systematic optimization involves:

- Catalyst Screening : Compare bases (e.g., K2CO3 vs. NaH) to enhance acylation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve reaction kinetics .

- Temperature Control : Elevated temperatures (50–80°C) accelerate reactions but may increase side products; monitor via TLC .

- Yield Analysis : Use quantitative NMR or GC-MS to track conversion rates .

Q. How should researchers address contradictions in reported biological activity data for structurally similar ethanone derivatives?

- Methodological Answer : Resolve discrepancies through:

- Assay Standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1% ).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in IC50 values .

- Orthogonal Bioassays : Compare results across multiple models (e.g., bacterial vs. mammalian cytotoxicity assays ).

Q. What strategies can identify and mitigate impurities in this compound synthesis?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted starting materials or oxidation products ).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Crystallization Optimization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities .

Key Notes

- Toxicological Gaps : Limited data necessitates proactive risk assessment (e.g., Ames test for mutagenicity ).

- Structural Analogues : Refer to benzoylpiperidine derivatives (e.g., 1H-NMR shifts ) and pyridinyl-ethanones (e.g., IR profiles ) for comparative analysis.

- Regulatory Compliance : Adhere to CLP/GHS guidelines during handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.